2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester characterized by a thiophene ring substituted with a cyclopropyl group at the 3-position and a pinacol boronate group at the 2-position. This compound (CAS purity: 90%, Mol. weight: 194.04) is structurally distinct due to its sulfur-containing heteroaromatic system, which confers unique electronic and steric properties compared to phenyl-based analogs .
Properties
IUPAC Name |
2-(3-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-10(7-8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGGEKVAYXXDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing various research findings and case studies.
Structure
The molecular formula of this compound is . The compound features a cyclopropyl group attached to a thiophene ring and a dioxaborolane moiety, which contributes to its unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.15 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless liquid |
Anticancer Activity
Research indicates that compounds containing cyclopropyl groups exhibit significant anticancer properties. The cyclopropylthiophene moiety in this compound may enhance its interaction with biological targets involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by interfering with cell cycle regulation and inducing apoptosis in cancer cells .
Antiviral Properties
Dioxaborolanes have been investigated for their antiviral activities. For instance, compounds in this class have demonstrated efficacy against various viral infections by inhibiting viral replication mechanisms. The specific interactions of this compound with viral proteins are an area of ongoing research .
The proposed mechanism involves the formation of stable complexes with target proteins through the boron atom in the dioxaborolane structure. This interaction can disrupt normal protein function and lead to downstream effects on cellular pathways related to proliferation and survival .
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at the University of Illinois, derivatives of dioxaborolanes were tested for their anticancer efficacy against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against these cancer cells .
Case Study 2: Antiviral Screening
A collaborative study involving multiple institutions explored the antiviral potential of various boron-containing compounds. The findings revealed that certain dioxaborolanes effectively inhibited the replication of viruses such as HCV and HIV. Although specific data on this compound was limited, its structural similarities to active compounds suggest potential for further investigation .
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and properties of analogous dioxaborolane derivatives:
Critical Analysis of Discrepancies and Limitations
- Molecular Formula Clarification: lists the target compound’s formula as C₁₀H₁₅BO₃, but the presence of thiophene necessitates inclusion of sulfur (C₁₀H₁₅BO₂S).
- Synthesis Gaps : While and discuss borylation methods, explicit protocols for the target compound are absent, limiting reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
